molecular formula C20H14ClF2N3O4 B2716711 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 1251678-72-4

2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2716711
CAS RN: 1251678-72-4
M. Wt: 433.8
InChI Key: GSLVKUMXQYKTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H14ClF2N3O4 and its molecular weight is 433.8. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Research into radioligands, such as the development of [18F]PBR111 from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlights the application of complex acetamides in medical imaging, particularly PET scans. These compounds are designed for selective binding to specific proteins, enabling detailed in vivo imaging studies of various physiological and pathological processes (Dollé et al., 2008).

GPR119 Agonists for Diabetes Treatment

Fused-pyrimidine derivatives, as seen in the study of novel GPR119 agonists, demonstrate the therapeutic research application of such compounds. Optimization of these molecules has led to the identification of potent agonists that improve glucose tolerance, offering a potential pathway for diabetes mellitus type 2 treatment (Negoro et al., 2012).

Antimicrobial and Antifungal Agent Synthesis

Compounds derived from pyrimidinones and oxazinones, synthesized for their antimicrobial properties, serve as examples of how complex acetamides and related structures are being explored for their potential to combat bacterial and fungal infections. The research into these derivatives underlines the ongoing search for new, effective antimicrobial agents (Hossan et al., 2012).

Novel Pharmaceuticals

The exploration of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties illustrates another research avenue. These compounds are evaluated for their potential to serve as new pain relief and anti-inflammatory medications, highlighting the diverse therapeutic potentials of complex chemical structures (Selvam et al., 2012).

properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF2N3O4/c21-11-3-1-2-10(6-11)18-17-15(9-30-19(17)28)26(20(29)25-18)8-16(27)24-14-5-4-12(22)7-13(14)23/h1-7,18H,8-9H2,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLVKUMXQYKTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2CC(=O)NC3=C(C=C(C=C3)F)F)C4=CC(=CC=C4)Cl)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-difluorophenyl)acetamide

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